4-Bromo-3-cyano-2-nitrobenzenesulfonyl chloride
Overview
Description
4-Bromo-3-cyano-2-nitrobenzenesulfonyl chloride is a chemical compound with the following properties:
- Linear Formula : C<sub>6</sub>H<sub>2</sub>BrClN<sub>O<sub>4</sub>S
- Molecular Weight : 221.62 g/mol
- CAS Number : 1694-92-4
- Beilstein Registry Number : 521155
- EC Number : 216-907-1
- MDL Number : MFCD00007430
- PubChem Substance ID : 24897467
Molecular Structure Analysis
The molecular structure of 4-Bromo-3-cyano-2-nitrobenzenesulfonyl chloride consists of a benzene ring with various functional groups attached. The bromine, cyano, and nitro groups contribute to its reactivity and properties.
Physical And Chemical Properties Analysis
- Melting Point : Approximately 63-67°C (literature values)
- Solubility : Soluble in organic solvents
- Appearance : Solid
- Hazard Classifications : Skin Corrosive (H314)
Safety And Hazards
- Hazard Statement : Causes severe skin burns and eye damage.
- Precautionary Measures : Handle with care, wear appropriate protective gear, and avoid contact with skin, eyes, and clothing.
Future Directions
Research on 4-Bromo-3-cyano-2-nitrobenzenesulfonyl chloride could explore:
- Functional Group Modifications : Investigate derivatization strategies for tailored reactivity.
- Applications : Explore its use in organic synthesis, pharmaceuticals, or materials science.
Remember that this analysis is based on available information, and further studies may provide additional insights. For more detailed data, consult relevant scientific literature123.
properties
IUPAC Name |
4-bromo-3-cyano-2-nitrobenzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrClN2O4S/c8-5-1-2-6(16(9,14)15)7(11(12)13)4(5)3-10/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVTWYSUVZGJCHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1S(=O)(=O)Cl)[N+](=O)[O-])C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrClN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-cyano-2-nitrobenzenesulfonyl chloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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